molecular formula C12H13N3 B1526899 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1251322-20-9

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1526899
CAS No.: 1251322-20-9
M. Wt: 199.25 g/mol
InChI Key: CATQCGCHENXPMP-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a chemical compound of significant interest in agricultural chemistry research. This molecule integrates two privileged pharmacophores: the 1,2,3,4-tetrahydroquinoline scaffold, a structure frequently found in natural products, and the 1H-pyrazole ring, known for its diverse bioactivities . Scientific studies have demonstrated that this specific structural framework exhibits promising fungicidal activity . Research published in Chemistry Central Journal indicates that pyrazole derivatives containing the 1,2,3,4-tetrahydroquinoline group show notable efficacy against several plant pathogens, particularly against the soil-borne fungus Gaeumannomyces graminis var. tritici, which causes Take-all disease in wheat . The mechanism of action, while not fully elucidated for this exact compound, is an area of active investigation. The research value of this compound lies in its potential as a lead structure for the development of novel crop protection agents. It serves as a key intermediate for medicinal and agrochemical chemists exploring new active ingredients to control destructive plant diseases . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-5-12-10(4-1)8-11(9-13-12)15-7-3-6-14-15/h1-7,11,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQCGCHENXPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help modulate the levels of reactive oxygen species in cells, thereby protecting against oxidative damage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as caspases and mitogen-activated protein kinases, this compound can induce programmed cell death in cancer cells while promoting the survival of healthy cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses. These changes in gene expression can lead to enhanced cellular resilience and adaptation to environmental stressors.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase. Additionally, this compound can modulate the levels of key metabolites involved in cellular energy production and redox balance. These interactions contribute to the compound’s ability to enhance cellular resilience and protect against oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters involved in the uptake and efflux of small molecules, facilitating its distribution across cellular compartments. Additionally, binding proteins within the cytoplasm and nucleus help regulate the localization and accumulation of this compound, ensuring its availability for biochemical reactions. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression. Targeting signals and post-translational modifications help direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes. The precise localization of this compound within cells is essential for its ability to exert its biochemical effects and therapeutic benefits.

Biological Activity

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound in various fields, particularly in agriculture and medicine.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of pyrazole derivatives with tetrahydroquinoline frameworks. Various synthetic routes have been explored to optimize yield and purity. Research indicates that compounds synthesized through these methods exhibit high purity levels (≥95%) suitable for biological testing .

Antifungal Activity

A significant area of research has focused on the antifungal properties of pyrazole derivatives containing the tetrahydroquinoline moiety. In a study evaluating their fungicidal activity against various fungal pathogens such as Gaeumannomyces graminis var. tritici, compounds demonstrated remarkable efficacy. At a concentration of 50 μg/mL, certain derivatives exhibited inhibition rates exceeding 90%, comparable to established fungicides like pyraclostrobin .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundConcentration (μg/mL)Inhibition Rate (%)
10d5090
10e5094
10h50>90
Pyraclostrobin-100

Antitumoral Activity

In addition to antifungal properties, research has also explored the antitumoral potential of pyrazole derivatives. A series of compounds were synthesized and tested for their cytotoxic effects against various cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumoral activity . The mechanism of action was linked to the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AHT2958.4
Compound BA54999.9
Compound CMCF7129.4

The biological activity of this compound can be attributed to its structural features that allow interaction with biological targets. The presence of the pyrazole ring is known to enhance bioactivity due to its ability to form hydrogen bonds and engage in π-π stacking interactions with proteins involved in cell signaling and proliferation pathways .

Case Study: Antifungal Efficacy Against Wheat Pathogen

In a controlled study examining the efficacy of synthesized pyrazole derivatives against Gaeumannomyces graminis var. tritici, compounds were tested on infected wheat plants. The results indicated that treatment with specific derivatives significantly reduced disease incidence and improved plant health metrics compared to untreated controls .

Case Study: Antitumoral Screening

A screening of various pyrazole derivatives against human cancer cell lines revealed that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells. This was evidenced by increased caspase activity and changes in mitochondrial membrane potential observed through flow cytometry analysis .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a series of pyrazole derivatives containing this compound were synthesized and evaluated for their fungicidal activities against pathogens such as Gaeumannomyces graminis var. tritici, showing inhibition rates exceeding 90% at specific concentrations .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to possess activity against different cancer cell lines. The unique structural features of this compound allow for interactions with biological targets that could lead to the development of new anticancer agents .

3. Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. Research has shown that derivatives of this compound can inhibit inflammatory mediators like TNF-α and IL-6 in vitro . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Agricultural Applications

Fungicides
The efficacy of this compound as a fungicide has been highlighted in studies focused on agricultural pests. The compound's ability to inhibit fungal growth makes it a candidate for developing new agrochemicals aimed at controlling crop diseases .

Case Study 1: Fungicidal Activity Evaluation
In a study evaluating the fungicidal activities of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline structures, compounds were tested against several pathogenic fungi. Results indicated that certain derivatives displayed comparable efficacy to commercial fungicides like pyraclostrobin at low concentrations .

Case Study 2: Anticancer Screening
Another study focused on synthesizing pyrazole derivatives based on the tetrahydroquinoline scaffold was conducted to assess their anticancer properties. The results showed that specific modifications enhanced cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline with key analogs from the literature:

Compound Name Molecular Formula Key Structural Features Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
This compound C₁₂H₁₃N₃ Pyrazole at C3 of tetrahydroquinoline Not reported Not available 1H-NMR: 2.22 (CH₃ in related analogs), 7.52 (pyrazole H)
Compound 7b C₂₈H₂₂N₆O₂S₂ Bis-pyrazole, thieno[2,3-b]thiophene, C=O >300 3320 (NH₂), 1720 (C=O) 2.22 (s, 6H, CH₃), 7.52 (s, pyrazole H)
Compound 10 C₃₄H₂₀N₈S₂ Pyrazolo[1,5-a]pyrimidine, cyano groups Not reported Not available 2.22 (s, CH₃), 8.9 (s, pyrimidine H)
1-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline C₁₆H₁₇N₄O₃ Nitro and methyl substituents on pyrazole Not reported Likely NO₂ stretches (~1520) Not available
Key Observations:
  • Thermal Stability: Compound 7b exhibits exceptional thermal stability (mp >300°C), attributed to its rigid bis-pyrazole and thienothiophene framework . In contrast, the target compound’s melting point is unreported but likely lower due to reduced aromaticity.
  • Functional Groups: The presence of electron-withdrawing groups (e.g., nitro in , cyano in ) alters reactivity and solubility. For instance, the nitro group in may enhance electrophilic substitution reactivity compared to the unsubstituted pyrazole in the target compound.
  • Molecular Weight and Polarity : Heavier analogs like Compound 10 (MW 604.71) are less soluble in polar solvents than the target compound (MW 199.24), as inferred from CCS values .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Compound 7b shows distinct NH₂ (3320 cm⁻¹) and C=O (1720 cm⁻¹) stretches, absent in the target compound, which lacks amide or carbonyl groups .
  • NMR Spectroscopy : The target compound’s 1H-NMR profile is expected to resemble analogs with pyrazole protons resonating near δ 7.5–8.0 ppm . CH₃ groups in substituted analogs (e.g., δ 2.22 in ) are absent in the parent structure.
  • Mass Spectrometry : The target compound’s [M+H]+ ion (m/z 200.118) contrasts with larger fragments in Compound 10 (m/z 604), reflecting differences in fragmentation pathways .

Pharmacological Potential

While direct bioactivity data for this compound is unavailable, structural analogs suggest plausible applications:

  • Anticancer Activity: Pyrazole-containing tetrahydroquinolines (e.g., ) often inhibit kinase pathways due to heterocyclic π-π interactions with ATP-binding pockets .
  • Antimicrobial Effects: Thienothiophene derivatives (e.g., ) exhibit broad-spectrum activity, likely via membrane disruption or enzyme inhibition .
  • Neuroactive Potential: Tetrahydroquinoline scaffolds (e.g., T-524 in ) modulate neurotransmitter receptors, though the target compound’s pyrazole may alter selectivity .

Preparation Methods

Cyclization of Hydrazinyl Precursors with Keto Compounds

  • Starting materials : 3-hydrazinopyridine or related hydrazinyl compounds can be cyclized with dialkyl maleates or ketoesters to form pyrazole rings fused or attached to quinoline derivatives.
  • Reaction sequence : The process involves cyclization, chlorination, oxidation, hydrolysis, and decarboxylation steps to yield pyrazolyl-substituted heterocycles.
  • Catalysts and reagents : Manganese(IV) oxide or sodium persulfate/sulfuric acid are used as oxidants; copper(II) oxide facilitates decarboxylation.
  • Conditions : Reactions are typically conducted in organic solvents such as acetonitrile or N,N-dimethylformamide at temperatures ranging from 25°C to 140°C depending on the step.

This multi-step process has been reported in patent literature for related compounds such as 3-(3-chloro-1H-pyrazol-1-yl)pyridine but can be adapted for synthesis of this compound by choosing appropriate starting materials and conditions.

Representative Synthetic Route (Adapted from Patent Methodology)

Step Reaction Description Reagents/Conditions Outcome
1 Cyclization of hydrazinyl precursor with dialkyl maleate 3-hydrazinopyridine·dihydrochloride, dialkyl maleate, heating Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate
2 Chlorination Chlorinating agent (e.g., N-chlorosuccinimide), organic solvent Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
3 Oxidation Manganese(IV) oxide or sodium persulfate/sulfuric acid, acetonitrile, 25–100°C Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
4 Hydrolysis Aqueous hydrochloric acid, 25–100°C 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
5 Decarboxylation Copper(II) oxide, polar aprotic solvent (e.g., DMF), 80–140°C 3-(3-chloro-1H-pyrazol-1-yl)pyridine

This sequence illustrates the complexity and multi-step nature of preparing pyrazolyl-substituted heterocycles, which can be tailored to tetrahydroquinoline derivatives by modifying the starting amine and ring saturation.

Alternative Synthetic Approaches

Friedländer Condensation-Based Synthesis

  • Condensation of o-aminoacetophenone derivatives with pyrazolones or phenylhydrazones under reflux or microwave conditions.
  • Use of ethylene glycol or clay-supported catalysts to promote ring closure.
  • Yields range from 20% to 85%, depending on substituents and reaction parameters.
  • This method can be adapted to tetrahydroquinoline systems by hydrogenation of quinoline intermediates or by starting with tetrahydroquinoline precursors.

Niementowski-Type Synthesis

  • Reaction of anthranilic acid or its derivatives with pyrazolone compounds.
  • Catalyzed by anhydrous sodium acetate or potassium carbonate with copper(I) chloride or zinc chloride.
  • Produces hydroxyquinoline intermediates that can be further functionalized.
  • Suitable for preparing pyrazoloquinoline frameworks, which can be reduced to tetrahydroquinoline analogs.

Summary of Key Research Findings

Aspect Findings
Yield Varies widely (20–85%) depending on method and substrates used.
Catalysts Manganese(IV) oxide effective for oxidation; copper(II) oxide critical for decarboxylation.
Reaction Conditions Temperatures range from room temperature to 140°C; solvents include acetonitrile, DMF, ethylene glycol.
Purification Standard techniques such as filtration, extraction, and crystallization are effective for isolating pure products.
Challenges Low yields and difficult purification reported in some routes; choice of starting materials impacts efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 1,2,3,4-tetrahydroquinoline derivatives can react with pyrazole-containing electrophiles (e.g., 1H-pyrazole-1-carbonyl chloride) under basic conditions (e.g., NaH in THF). Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., Pd/C for hydrogenation) .
  • Key Data : In related syntheses, yields range from 55% to 81% depending on substituents and purification methods (e.g., column chromatography with hexane/EtOAc) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of 1H^1H-/13C^{13}C-NMR to verify substituent positions (e.g., pyrazole protons at δ 7.5–8.5 ppm) and mass spectrometry (ESI-MS) for molecular weight confirmation. X-ray crystallography is recommended for resolving ambiguous regiochemistry, as seen in similar tetrahydroquinoline derivatives .
  • Contradictions : Discrepancies in NMR shifts may arise due to solvent effects; DMSO-d6_6 vs. CDCl3_3 can alter peak positions by 0.1–0.3 ppm .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. The compound’s pyrazole moiety may release toxic fumes upon decomposition. Storage should be in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

  • Methodology : Employ chiral catalysts such as lipases (e.g., Candida antarctica Lipase B) or acyltransferases (Mycobacterium smegmatis variants) for kinetic resolution of racemic intermediates. For example, enzymatic acylation of alcohols can yield enantiomeric excess (ee) >90% .
  • Data Contradictions : Some reports show lower ee (70–80%) with bulkier substituents, requiring iterative optimization of solvent polarity (e.g., tert-butanol vs. hexane) .

Q. What strategies resolve contradictory biological activity data in kinase inhibition assays?

  • Methodology : Conduct dose-response curves (IC50_{50}) with purified kinases (e.g., Bruton’s Tyrosine Kinase) and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). For example, tetrahydroquinoline-dione derivatives show IC50_{50} values ranging from 0.5–10 µM, with discrepancies attributed to assay interference from residual DMSO .
  • Advanced Design : Include negative controls (e.g., compound-free wells) and use high-content screening to rule off-target effects .

Q. How can computational modeling predict the compound’s binding mode to therapeutic targets?

  • Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., CYP11B1 or RNA polymerase). Focus on hydrogen bonding between the pyrazole nitrogen and active-site residues (e.g., Asp/Glu) .
  • Validation : Compare predicted binding energies with experimental IC50_{50} values; RMSD <2 Å indicates reliable models .

Q. What functionalization strategies enhance solubility without compromising bioactivity?

  • Methodology : Introduce polar groups (e.g., sulfonyl, hydroxyl) at the tetrahydroquinoline C-7 position. For instance, 7-hydroxy derivatives synthesized via nitration/reduction (H2_2/Raney Ni) show improved aqueous solubility (>5 mg/mL) while maintaining nanomolar affinity for kinase targets .
  • Trade-offs : Hydrophilic substitutions may reduce membrane permeability, requiring prodrug strategies (e.g., acetyl protection) .

Data Contradiction Analysis

Q. Why do SAR studies report conflicting trends in substituent effects on potency?

  • Root Cause : Variations in assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC >95% vs. crude samples). For example, electron-withdrawing groups (NO2_2, CF3_3) on pyrazole enhance potency in bacterial RNAP inhibition but reduce it in mammalian kinase assays .
  • Resolution : Standardize protocols (e.g., 24-h incubation at 37°C) and use LC-MS to verify compound integrity post-assay .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

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